4,4'-Dihydroxyazobenzene

描述

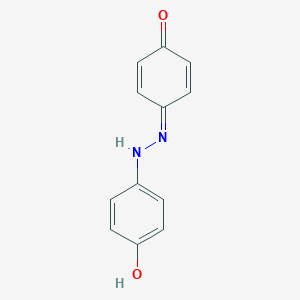

4,4’-Dihydroxyazobenzene is an organic compound belonging to the azobenzene family. It is characterized by the presence of two hydroxyl groups attached to the para positions of the benzene rings, which are connected by an azo group (-N=N-). This compound is known for its vibrant color and has been used historically as a dye. It also exhibits interesting photochromic properties, making it valuable in various scientific applications.

准备方法

Synthetic Routes and Reaction Conditions

4,4’-Dihydroxyazobenzene can be synthesized through the diazotization of aniline followed by coupling with phenol. The general synthetic route involves the following steps:

Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with phenol in an alkaline medium to yield 4,4’-dihydroxyazobenzene.

The reaction conditions typically involve maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is carried out at a slightly elevated temperature to facilitate the formation of the azo compound.

Industrial Production Methods

In industrial settings, the production of 4,4’-dihydroxyazobenzene follows similar principles but on a larger scale. The process involves:

Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the diazotization and coupling reactions.

Purification: The crude product is purified through recrystallization or chromatography to obtain high-purity 4,4’-dihydroxyazobenzene.

化学反应分析

Types of Reactions

4,4’-Dihydroxyazobenzene undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The azo group can be reduced to form hydrazo compounds.

Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

Oxidation: Produces quinones.

Reduction: Produces hydrazo compounds.

Substitution: Produces halogenated or nitrated derivatives.

科学研究应用

Antimicrobial Applications

DHAB has been studied for its antimicrobial properties , particularly against resistant bacterial strains. Notable findings include:

- Inhibition of Staphylococci : Research demonstrated that DHAB exhibits significant antimicrobial activity against clinically relevant strains such as Staphylococcus aureus and Staphylococcus pseudintermedius. The minimal inhibitory concentrations (MIC) were recorded at 64 mg/L and 32 mg/L, respectively, indicating comparable efficacy to other known antimicrobial agents .

- Mechanism of Action : The compound causes membrane damage in bacteria, leading to oxidative stress as evidenced by increased levels of malondialdehyde. This suggests a dual mechanism involving direct membrane disruption and oxidative damage .

Photoresponsive Materials

The ability of DHAB to undergo photoisomerization makes it a valuable candidate in the development of photoresponsive materials :

- Glycosylation Studies : DHAB can serve as a glycosyl acceptor for creating photoresponsive glycoconjugates. Research has shown that the glycosylation of DHAB can lead to the formation of bis-glycosylated products, which have potential applications in studying carbohydrate-protein interactions and developing shape-switchable molecular architectures .

- Applications in Drug Delivery : Its photoresponsive nature allows for controlled drug release systems where the activity can be modulated by light exposure, enhancing therapeutic efficacy while minimizing side effects.

Antioxidant Properties

In addition to its antimicrobial effects, DHAB also exhibits antioxidant properties , suggesting potential applications in:

- Pharmaceuticals : The compound may be used in formulations aimed at preventing oxidative stress-related damage in biological systems, which is crucial for developing treatments for various diseases linked to oxidative stress.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of DHAB compared to related azobenzene derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Azobenzene | Lacks hydroxyl groups | Known primarily for photoisomerization |

| 4-Hydroxyazobenzene | Contains one hydroxyl group | Exhibits different solubility compared to DHAB |

| 2,2'-Dihydroxyazobenzene | Hydroxyl groups at ortho positions | Different steric effects leading to varied behavior |

| 4-Aminoazobenzene | Contains an amino group | Exhibits different biological activities |

作用机制

The mechanism by which 4,4’-dihydroxyazobenzene exerts its effects involves:

Photoisomerization: The compound can switch between trans and cis isomers upon exposure to light, altering its physical and chemical properties.

Membrane Damage: In antimicrobial applications, it causes membrane damage in bacteria, leading to cell death.

Oxidative Stress: Induces oxidative stress in microbial cells, contributing to its antimicrobial activity.

相似化合物的比较

4,4’-Dihydroxyazobenzene is unique compared to other azobenzene derivatives due to its specific substitution pattern. Similar compounds include:

Azobenzene: Lacks hydroxyl groups and has different photochromic properties.

4-Hydroxyazobenzene: Contains only one hydroxyl group, leading to different reactivity and applications.

4,4’-Diaminoazobenzene: Contains amino groups instead of hydroxyl groups, resulting in different chemical behavior and uses.

生物活性

4,4'-Dihydroxyazobenzene (DHAB) is an organic compound with significant biological activity, particularly noted for its antimicrobial and antioxidant properties. This article provides a comprehensive overview of the biological effects, mechanisms of action, and potential applications of DHAB, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₀N₂O₂

- Molecular Weight : 214.22 g/mol

- Functional Groups : Two hydroxyl groups (-OH) at the para positions of the azobenzene structure.

- Photoresponsive Behavior : Exhibits photoisomerization, transitioning between cis and trans forms upon light exposure, which influences its interaction with biological molecules.

DHAB has been extensively studied for its antimicrobial properties against various pathogens, particularly Staphylococcus aureus and Staphylococcus pseudintermedius. The primary mechanisms include:

- Membrane Damage : DHAB causes oxidative stress leading to membrane damage in bacterial cells. This is evidenced by increased levels of thiobarbituric acid reactive substances (TBARS), indicating lipid peroxidation .

- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, which further contributes to bacterial cell death .

- Inhibition of Biofilm Formation : DHAB has shown potential in inhibiting biofilm formation, a critical factor in chronic infections .

Case Studies

- In Vitro Studies : In a study assessing the antimicrobial efficacy of DHAB against clinical isolates of S. aureus, it was found that DHAB inhibited bacterial growth effectively at various concentrations, demonstrating its potential as an alternative antimicrobial agent in veterinary medicine .

- Dosage Effects : Research indicates that lower doses of DHAB exhibit antimicrobial activity without significant toxicity to animal models, suggesting a favorable therapeutic window for potential applications.

Antioxidant Properties

DHAB also exhibits antioxidant activity by scavenging free radicals, which can mitigate oxidative stress-related damage in biological systems. This property is particularly relevant in therapeutic contexts where oxidative stress plays a role in disease pathology.

Enzyme Interactions

DHAB acts as a glycosyl acceptor in glycosylation reactions and interacts with various enzymes involved in ROS production and scavenging, such as peroxidases and superoxide dismutase.

Transport Mechanisms

The distribution and transport of DHAB within biological systems occur through specific transporters and binding proteins, facilitating its localization to target sites where it can exert its effects.

Potential Applications

Given its biological activity, this compound has several potential applications:

- Antimicrobial Agents : As an alternative to traditional antibiotics, particularly against resistant strains of bacteria.

- Veterinary Medicine : Development of topical formulations for treating dermal infections in animals .

- Antioxidant Supplements : Potential use in formulations aimed at reducing oxidative stress-related diseases.

Summary Table of Biological Activities

属性

IUPAC Name |

4-[(4-hydroxyphenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(16)8-4-10/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKODVHZBYIBMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-16-0, 51437-66-2 | |

| Record name | 4,4'-Azobis(phenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dihydroxyazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2050-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dihydroxyazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIHYDROXYAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YLC7I7DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DHAB inhibits ADPR-cyclase activity, thereby reducing the production of cyclic ADP-ribose (cADPR), a Ca2+-mobilizing second messenger. This inhibition disrupts downstream signaling pathways involved in cell proliferation and protein synthesis, such as Akt phosphorylation and nuclear factor of activated T cell (NFAT) translocation. [, ]

A: In murine mesangial cells, DHAB blocks the sustained Ca2+ influx triggered by angiotensin II, which is mediated by L-type Ca2+ channels and regulated by cADPR. By inhibiting cADPR production, DHAB effectively disrupts downstream signaling events, including Akt phosphorylation, NFAT nuclear translocation, and ultimately, cell proliferation and protein synthesis. []

A: The molecular formula of 4,4'-Dihydroxyazobenzene is C12H10N2O2, and its molecular weight is 214.22 g/mol. []

A: Yes, DHAB has been characterized using various spectroscopic techniques. For instance, its synthesis has been confirmed by Fourier-transform infrared spectroscopy (FT-IR) and elemental analysis. [] Furthermore, 1H NMR analysis has been used to characterize DHAB-containing polymers and copolymers. [, , , ]

A: Yes, DHAB is frequently used as a monomer in the synthesis of liquid crystalline polymers, often combined with other bisphenols and spacers like 3,3-bis(chloromethyl)oxetane or various alkyl chains. [, , , , , , , , , , ]

A: Yes, molecular dynamics simulations have been employed to understand the conformational behavior and inter-chain interactions of DHAB-based polyethers. [, ] These simulations provide insights into the relationship between polymer structure and liquid crystalline behavior.

A: While the provided research doesn't delve into specific structural modifications of DHAB and their impact on ADPR-cyclase inhibition, it highlights the importance of the hydroxyl groups for its activity. [] Further research is needed to establish a comprehensive SAR profile for DHAB and its derivatives.

ANone: The research primarily focuses on DHAB's incorporation into polymers, and information about its stability in various conditions and formulations is limited. Further investigations are needed to determine its stability profile and explore suitable formulation strategies for specific applications.

A: While the provided research doesn't offer a historical overview, it showcases the evolution of DHAB research, transitioning from its initial use in dye chemistry [] towards applications in liquid crystal polymers and as a potential therapeutic agent. This highlights the versatility of DHAB and its potential in diverse scientific disciplines.

A: Absolutely. The research demonstrates the interdisciplinary nature of DHAB research. Its use in developing liquid crystalline polymers with specific properties [, , , , , , , , , , ] bridges chemistry and material science. Furthermore, exploring its biological activity as an ADPR-cyclase inhibitor [, ] opens avenues for collaborations between chemists, biologists, and pharmacologists, potentially leading to novel therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。